6-{[(Methanesulfonyl)oxy]methyl}-4-oxo-4H-pyran-3-yl methanesulfonate

Catalog No.
S14563321
CAS No.
5443-45-8
M.F
C8H10O8S2
M. Wt
298.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
6-{[(Methanesulfonyl)oxy]methyl}-4-oxo-4H-pyran-3-...

CAS Number

5443-45-8

Product Name

6-{[(Methanesulfonyl)oxy]methyl}-4-oxo-4H-pyran-3-yl methanesulfonate

IUPAC Name

(5-methylsulfonyloxy-4-oxopyran-2-yl)methyl methanesulfonate

Molecular Formula

C8H10O8S2

Molecular Weight

298.3 g/mol

InChI

InChI=1S/C8H10O8S2/c1-17(10,11)15-4-6-3-7(9)8(5-14-6)16-18(2,12)13/h3,5H,4H2,1-2H3

InChI Key

LQERLLIYCRLTPT-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)OCC1=CC(=O)C(=CO1)OS(=O)(=O)C

6-{[(Methanesulfonyl)oxy]methyl}-4-oxo-4H-pyran-3-yl methanesulfonate is a complex organic compound characterized by a pyran ring substituted with methanesulfonate groups. Its molecular formula is C10H12O6S2C_{10}H_{12}O_6S_2, and it has a molecular weight of approximately 296.34 g/mol. The compound features a methanesulfonyl group that enhances its solubility and reactivity, making it suitable for various chemical applications. The presence of the methanesulfonyl moiety contributes to its biological activity and potential therapeutic uses.

The chemical behavior of 6-{[(Methanesulfonyl)oxy]methyl}-4-oxo-4H-pyran-3-yl methanesulfonate can be analyzed through several types of reactions:

  • Substitution Reactions: The methanesulfonate group can undergo nucleophilic substitution, allowing for the introduction of various functional groups.
  • Elimination Reactions: Under certain conditions, the compound can lose small molecules, leading to the formation of double bonds or new ring structures.
  • Oxidation and Reduction: The compound can be oxidized to introduce additional functional groups or reduced to modify its properties.

Common reagents used in these reactions include bases like triethylamine, oxidizing agents such as potassium permanganate, and reducing agents like sodium borohydride.

Research indicates that 6-{[(Methanesulfonyl)oxy]methyl}-4-oxo-4H-pyran-3-yl methanesulfonate may exhibit various biological activities, including:

  • Antimicrobial Properties: Some studies suggest that compounds with pyran structures can possess antibacterial and antifungal activities.
  • Anticancer Activity: The compound may interact with specific cellular pathways, potentially inhibiting tumor growth or promoting apoptosis in cancer cells.
  • Enzyme Inhibition: It may act as an inhibitor for certain enzymes, which can be beneficial in drug development for various diseases.

The synthesis of 6-{[(Methanesulfonyl)oxy]methyl}-4-oxo-4H-pyran-3-yl methanesulfonate typically involves the following steps:

  • Starting Material Preparation: A suitable pyran derivative is prepared, often involving the reaction of a hydroxymethyl pyran with methanesulfonyl chloride.
  • Reaction Conditions: The reaction is conducted in anhydrous conditions to prevent hydrolysis, using a base such as triethylamine to facilitate the formation of the methanesulfonate group.
  • Purification: The product is purified through crystallization or chromatography to achieve the desired purity for further applications.

Industrial methods may also employ continuous flow reactors to enhance yield and efficiency.

6-{[(Methanesulfonyl)oxy]methyl}-4-oxo-4H-pyran-3-yl methanesulfonate finds applications in several fields:

  • Pharmaceuticals: It serves as an intermediate in drug synthesis due to its biological activity.
  • Agriculture: Potential use as a pesticide or fungicide due to its antimicrobial properties.
  • Chemical Research: Acts as a building block for synthesizing more complex organic molecules.

Studies investigating the interactions of 6-{[(Methanesulfonyl)oxy]methyl}-4-oxo-4H-pyran-3-yl methanesulfonate with biological targets are crucial for understanding its mechanism of action. These studies often focus on:

  • Binding Affinity: Assessing how well the compound binds to specific enzymes or receptors.
  • Biological Pathways: Understanding how the compound influences cellular processes and signaling pathways.

Such studies are essential for elucidating its potential therapeutic roles.

Several compounds share structural similarities with 6-{[(Methanesulfonyl)oxy]methyl}-4-oxo-4H-pyran-3-yl methanesulfonate. Here are some notable examples:

Compound NameMolecular FormulaKey Features
Methyl 4-(methanesulfonyloxy)-2H-pyran-3-carboxylateC9H10O5SC_9H_{10}O_5SContains a carboxylate group; used in similar applications.
4-Oxo-6-(pyrimidin-2-ylthio)methyl)-4H-pyranC10H10N2O5SC_{10}H_{10}N_2O_5SExhibits different biological activities due to nitrogen-containing heterocycles.
5-Hydroxy-methylpyran derivativesC8H8O5C_{8}H_{8}O_5Variants with hydroxymethyl substituents; often studied for their reactivity and biological properties.

The uniqueness of 6-{[(Methanesulfonyl)oxy]methyl}-4-oxo-4H-pyran-3-yl methanesulfonate lies in its specific combination of functional groups that enhance its solubility and reactivity while providing distinct biological activities not always present in similar compounds. This makes it a valuable candidate for further research and development in medicinal chemistry and related fields.

XLogP3

-0.9

Hydrogen Bond Acceptor Count

8

Exact Mass

297.98170962 g/mol

Monoisotopic Mass

297.98170962 g/mol

Heavy Atom Count

18

Dates

Last modified: 08-10-2024

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